molecular formula C21H21N3O B14173555 N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide CAS No. 923600-02-6

N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide

Cat. No.: B14173555
CAS No.: 923600-02-6
M. Wt: 331.4 g/mol
InChI Key: PSAUKWPYCMUYSP-UHFFFAOYSA-N
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Description

N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with phenyl and carboxamide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide typically involves the reaction of 2-methyl-2-phenylpropylamine with 6-phenylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The phenyl and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Scientific Research Applications

N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

CAS No.

923600-02-6

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C21H21N3O/c1-21(2,17-11-7-4-8-12-17)15-23-20(25)19-14-22-13-18(24-19)16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H,23,25)

InChI Key

PSAUKWPYCMUYSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=NC(=CN=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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